2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride
CAS No.: 1236458-57-3
Cat. No.: VC2737398
Molecular Formula: C11H15Cl2F3N2O
Molecular Weight: 319.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1236458-57-3 |
|---|---|
| Molecular Formula | C11H15Cl2F3N2O |
| Molecular Weight | 319.15 g/mol |
| IUPAC Name | 2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C11H13F3N2O.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;/h1-2,7,9,15H,3-6H2;2*1H |
| Standard InChI Key | GRFWCYYBABUSRT-UHFFFAOYSA-N |
| SMILES | C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
| Canonical SMILES | C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Identification
2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride features a distinctive molecular architecture with specific functional groups that contribute to its chemical behavior and potential biological interactions. The compound is identified by unique chemical identifiers that enable precise tracking in scientific literature and chemical databases.
The molecule consists of a pyridine core with a trifluoromethyl (-CF₃) group at position 5, which enhances lipophilicity and metabolic stability. The piperidin-4-yloxy group at position 2 provides a secondary amine functionality that contributes to the compound's potential to interact with biological targets. In the dihydrochloride form, both nitrogen atoms are protonated, resulting in a salt with two chloride counterions.
These structural elements collectively influence the compound's chemical reactivity, solubility profile, and potential pharmacological properties. The trifluoromethyl group, in particular, is known to improve drug-like properties of molecules by increasing membrane permeability and resistance to metabolic degradation.
Physical and Chemical Properties
The physical and chemical properties of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride are directly influenced by its molecular structure and salt form. These properties are critical considerations for its handling, storage, and application in research settings.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 1236458-57-3 |
| Molecular Formula | C₁₁H₁₅Cl₂F₃N₂O |
| Molecular Weight | 319.15 g/mol |
| IUPAC Name | 2-piperidin-4-yloxy-5-(trifluoromethyl)pyridine;dihydrochloride |
| Physical State | Solid |
| Standard InChI | InChI=1S/C11H13F3N2O.2ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;/h1-2,7,9,15H,3-6H2;2*1H |
| Standard InChIKey | GRFWCYYBABUSRT-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1OC2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Synthesis and Preparation Methods
Synthetic Routes
Pharmacological Properties
Structure-Activity Relationships
The pharmacological properties of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride are influenced by its distinctive structural features, each contributing to potential interactions with biological targets.
Key structure-activity relationships include:
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The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic profile
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The piperidine nitrogen provides a basic center that can interact with acidic residues in target proteins
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The oxygen linkage between the pyridine and piperidine rings confers conformational flexibility
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The pyridine nitrogen offers potential for hydrogen bonding interactions with biological targets
These structural features collectively contribute to the compound's potential biological activity, particularly in contexts involving receptor-ligand interactions or enzyme inhibition. The presence of the trifluoromethyl group specifically can enhance binding affinity to lipophilic pockets in target proteins and reduce susceptibility to metabolic degradation.
Research Applications
Pharmaceutical Development
In pharmaceutical research, 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride serves as an important intermediate or building block in drug discovery and development processes. The compound's structural features make it particularly valuable in certain therapeutic areas.
One notable application appears to be in the synthesis pathway of antihistamine compounds, where the specific arrangement of functional groups contributes to the pharmacophore necessary for histamine receptor interaction. The trifluoromethyl group's contribution to metabolic stability may enhance the drug-like properties of resulting pharmaceutical candidates.
The dihydrochloride salt form provides advantages in pharmaceutical formulation, including improved solubility for aqueous formulations and potentially enhanced stability during storage. These properties make the compound suitable for various drug delivery systems and formulation approaches.
Investigational Uses and Research Tools
Beyond its role in pharmaceutical synthesis, 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride may serve as a valuable research tool in various scientific investigations. Its defined structure and potential for specific biological interactions make it suitable for mechanistic studies and target validation.
Potential research applications include:
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Probe compound for receptor binding studies
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Tool for investigating structure-activity relationships
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Reference standard for analytical method development
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Starting material for the synthesis of labeled analogs for imaging studies
These applications leverage the compound's unique structural features and potential biological activities to advance scientific understanding across multiple disciplines, including medicinal chemistry, pharmacology, and chemical biology.
Comparative Analysis
Comparison with Related Compounds
2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine dihydrochloride (CAS: 1236458-57-3) bears structural similarity to several related compounds, most notably its monohydrochloride analog. These structural relationships provide context for understanding the compound's properties and potential applications.
Table 2: Comparison with Related Compound
| Property | Dihydrochloride Form | Hydrochloride Form |
|---|---|---|
| CAS Number | 1236458-57-3 | 1219979-10-8 |
| Molecular Formula | C₁₁H₁₅Cl₂F₃N₂O | C₁₁H₁₄ClF₃N₂O |
| Molecular Weight | 319.15 g/mol | 282.69 g/mol |
| Salt Form | Dihydrochloride | Monohydrochloride |
| Protonation Sites | Pyridine N and piperidine N | Primarily piperidine N |
| Relative Water Solubility | Higher | Lower |
| pH in Aqueous Solution | More acidic | Less acidic |
The dihydrochloride form differs primarily in its protonation state, with both nitrogen atoms carrying a positive charge. This double protonation influences the compound's physicochemical properties, particularly solubility and crystal structure. The additional chloride counterion also affects the compound's behavior in solution and solid state.
Advantages and Limitations
The dihydrochloride salt form of 2-(Piperidin-4-yloxy)-5-(trifluoromethyl)pyridine presents both advantages and limitations that influence its application in research and pharmaceutical development.
Key advantages include:
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Enhanced water solubility compared to the free base or monohydrochloride forms
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Improved stability for long-term storage
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Consistent crystalline properties for manufacturing processes
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Potentially superior bioavailability in certain formulations
Limitations may include:
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Increased hygroscopicity requiring careful storage conditions
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More acidic solution pH that may affect compatibility with certain excipients
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Potential for reduced solubility in certain organic solvents
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Complex handling requirements for sensitive applications
These considerations influence the selection of the appropriate salt form for specific applications, with the dihydrochloride offering particular benefits for aqueous formulations and situations requiring enhanced solubility.
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